molecular formula C10H10N2O2 B043465 5-Benzylhydantoin CAS No. 3530-82-3

5-Benzylhydantoin

Cat. No.: B043465
CAS No.: 3530-82-3
M. Wt: 190.2 g/mol
InChI Key: DBOMTIHROGSFTI-UHFFFAOYSA-N
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Description

5-Benzylhydantoin, also known as 5-(phenylmethyl)-2,4-imidazolidinedione, is an organic compound belonging to the hydantoin family. It is characterized by a benzyl group attached to the nitrogen atom at the 5-position of the hydantoin ring. This compound has garnered interest due to its diverse applications in pharmaceuticals, agriculture, and chemical research.

Mechanism of Action

Target of Action

5-Benzylhydantoin primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR plays a central role in signal transduction pathways, regulating cell division and differentiation .

Mode of Action

This compound interacts with its target, EGFR, by inhibiting its tyrosine kinase activity . This interaction prevents the autophosphorylation of EGFR, a crucial step in the activation of the receptor . By inhibiting EGFR, this compound disrupts the signal transduction pathways regulated by this receptor, leading to changes in cellular processes such as cell division and differentiation .

Biochemical Pathways

The inhibition of EGFR by this compound affects several downstream biochemical pathways. These include the MAPK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway . These pathways are involved in a variety of cellular processes, including cell proliferation, survival, and differentiation .

Pharmacokinetics

It is known that the compound is a substrate-dependent enzyme, and its activity and stereoselectivity towards 5-monosubstituted hydantoins can vary significantly with the type of substrate and the source of the enzyme .

Result of Action

The inhibition of EGFR by this compound leads to a decrease in cell proliferation, particularly in cells where EGFR is overexpressed or aberrantly activated, such as in certain types of cancer cells . In addition to its antiproliferative effects, this compound also induces DNA damage in cells . This compound and other synthesized 5-benzylidene hydantoin derivatives increase p53 levels, suggesting a dual mechanism of action .

Action Environment

The activity of this compound can be influenced by environmental factors such as pH and temperature . For instance, this drug has been found to work best in acidic environments (pH 4) and at high concentrations (1mM)

Biochemical Analysis

Biochemical Properties

5-Benzylhydantoin interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit bacterial growth, making it useful in the treatment of infections caused by bacteria such as Salmonella typhi . The nature of these interactions is largely due to the structure of this compound, which allows it to bind to specific sites on these biomolecules .

Cellular Effects

The effects of this compound on cells are diverse and significant. It has been shown to have antiproliferative activity on the human lung adenocarcinoma A549 cell line . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been reported to inhibit EGFR autophosphorylation and induce DNA damage in A549 cells .

Metabolic Pathways

This compound is involved in certain metabolic pathways. It has been reported to be a substrate for hydantoinase, an enzyme involved in the hydrolysis of hydantoins . This could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely facilitated by specific transporters or binding proteins . Detailed information on its localization or accumulation is currently lacking and warrants further study.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Benzylhydantoin can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the Bucherer-Bergs reaction due to its simplicity and high yield. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure optimal product formation .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Benzylhydantoin is unique due to the presence of the benzyl group, which imparts distinct chemical properties and biological activities. Its ability to inhibit specific bacterial enzymes and weakly interact with AMPA receptors sets it apart from other hydantoin derivatives .

Properties

IUPAC Name

5-benzylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOMTIHROGSFTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40874065
Record name 5-BENZYL-2,4-IMIDAZOLIDIONE
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Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3530-82-3
Record name 5-(Phenylmethyl)-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3530-82-3
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Record name 5-Benzylhydantoin
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Record name 3530-82-3
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Record name 3530-82-3
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Record name 5-BENZYL-2,4-IMIDAZOLIDIONE
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Record name 5-(phenylmethyl)imidazolidine-2,4-dione
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Synthesis routes and methods

Procedure details

190 g (1 mole) of 5-benzylidene-hydantoin are dissolved in 2 l of a N sodium hydroxide solution and 40 g of 5% palladium/charcoal catalyst are added. The mixture is hydrogenated at room temperature under atmospheric pressure and under shaking for 4 hours. The reaction mixture is worked up according to Example 6. Thus 150.2 g of the desired compound are obtained, yield 79%. Mp.: 187°-189° C.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 g
Type
catalyst
Reaction Step One
Yield
79%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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